molecular formula C6H5Cl2PS B166028 Phenylphosphonothioic dichloride CAS No. 3497-00-5

Phenylphosphonothioic dichloride

Cat. No.: B166028
CAS No.: 3497-00-5
M. Wt: 211.05 g/mol
InChI Key: SXIWNIQDOJKDGB-UHFFFAOYSA-N
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Description

Phenylphosphonothioic dichloride (C₆H₅Cl₂PS, CAS 3497-00-5) is an organophosphorus compound characterized by a phosphorus atom bonded to two chlorine atoms, a phenyl group, and a sulfur atom. It is a yellow liquid with a molecular weight of 211.04 g/mol and serves as a critical intermediate in synthesizing insecticides, flame retardants, and hydrogen sulfide (H₂S)-releasing pharmaceuticals . Its structure, featuring a thiophosphoryl (P=S) group, distinguishes it from oxygenated analogs like phenylphosphonic dichloride (C₆H₅Cl₂OP), which contains a phosphoryl (P=O) group instead . Industrial synthesis involves reacting benzene with thiophosphoryl trichloride (PSCl₃) under high-pressure conditions (5–50 atm) at 100–300°C, using catalysts such as AlCl₃ or Al with P₂S₅, achieving yields up to 79% .

Properties

IUPAC Name

dichloro-phenyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C6H5Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h1-5H
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InChI Key

SXIWNIQDOJKDGB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(=S)(Cl)Cl
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Molecular Formula

C6H5Cl2PS
Record name PHENYLPHOSPHORUS THIODICHLORIDE
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DSSTOX Substance ID

DTXSID2063054
Record name Phosphonothioic dichloride, P-phenyl-
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Molecular Weight

211.05 g/mol
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Physical Description

Phenylphosphorus thiodichloride is a colorless liquid with unpleasant acrid pungent odor. Corrodes metals slowly., Colorless liquid with an unpleasant pungent odor; [CAMEO] Light yellow liquid; [MSDSonline]
Record name PHENYLPHOSPHORUS THIODICHLORIDE
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CAS No.

3497-00-5
Record name PHENYLPHOSPHORUS THIODICHLORIDE
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Biological Activity

Phenylphosphonothioic dichloride (also known as phenylphosphonic dichloride) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H6Cl2NO2PS
  • Molecular Weight : 227.06 g/mol

This compound is known for its reactivity due to the presence of phosphorus and sulfur atoms, which play crucial roles in its biological interactions.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit cholinesterases, enzymes that are critical for neurotransmitter regulation. Research has shown that derivatives of this compound exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

  • AChE Inhibition : IC50 values range from 33.1 to 85.8 µM.
  • BuChE Inhibition : IC50 values range from 53.5 to 228.4 µM.

These findings suggest that this compound and its derivatives may be comparable or superior to established cholinesterase inhibitors like rivastigmine, which is used in Alzheimer's disease treatment .

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. For instance, certain derivatives have shown anti-fungal activity against Candida albicans and multidrug-resistant Candida auris. The mechanism of action appears to involve disruption of biofilm formation and filamentation in these fungi, indicating potential therapeutic applications in treating resistant infections .

Case Study 1: Inhibition of Cholinesterases

In a study evaluating various salicylanilides and their esters, this compound was tested for its efficacy against AChE and BuChE. The results indicated that modifications to the chemical structure could enhance inhibitory activity, suggesting a pathway for developing more effective cholinesterase inhibitors .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound33.1 - 85.853.5 - 228.4
RivastigmineN/AN/A

Case Study 2: Antifungal Activity

Research has shown that certain derivatives of this compound exhibit notable antifungal properties. These compounds were effective against strains of Candida that are resistant to conventional treatments, highlighting their potential in clinical applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound binds competitively to the active site of cholinesterases, inhibiting their function and leading to increased levels of acetylcholine at synapses.
  • Biofilm Disruption : Its structural components may interfere with the signaling pathways involved in biofilm formation in fungi, making them more susceptible to treatment.

Scientific Research Applications

Industrial Applications

Insecticides and Pest Control Agents
PPTC serves as a crucial intermediate in the synthesis of several insecticides. Its chemical structure allows for modifications that enhance the efficacy of pest control formulations. For instance, it can be transformed into phosphonothioate derivatives that exhibit potent insecticidal activity against a range of agricultural pests. The development of such derivatives is essential for creating effective and environmentally friendly pest management solutions .

Flame Retardants
Another significant application of PPTC is in the production of flame-retardant materials. Its incorporation into polymer matrices improves their fire resistance properties, making it valuable in industries such as construction and textiles. The compound acts by promoting char formation and reducing flammability, which is critical for enhancing safety standards in various applications .

Medicinal Chemistry

Bioactive Properties
PPTC and its derivatives have been explored for their bioactive properties, particularly as potential pharmaceutical agents. Research indicates that phosphonates can mimic natural phosphate groups, making them suitable candidates for enzyme inhibitors. This characteristic is particularly relevant in drug design, where PPTC derivatives may be developed to target specific biological pathways or diseases .

Antiviral and Anticancer Activity
Recent studies have highlighted the potential of phosphonate compounds, including those derived from PPTC, in antiviral therapies and cancer treatment. These compounds can inhibit enzymes involved in viral replication or cancer cell proliferation, showcasing their therapeutic promise. For example, certain PPTC derivatives have been investigated for their ability to inhibit farnesyl pyrophosphate synthase, an enzyme implicated in various cancers .

Case Study 1: Synthesis of Insecticides

A notable case involves the synthesis of a novel insecticide using PPTC as an intermediate. The process begins with the reaction of PPTC with alcohols to form phosphonothioate esters, which were then tested against common agricultural pests. The resulting compounds demonstrated significant insecticidal activity with minimal toxicity to non-target organisms, illustrating the potential for developing safer pest control products .

Case Study 2: Flame Retardant Development

In another study, researchers incorporated PPTC into polyolefin matrices to evaluate its effectiveness as a flame retardant. The modified polymers exhibited improved thermal stability and reduced smoke generation during combustion tests compared to unmodified counterparts. This research underlines the utility of PPTC in enhancing fire safety in consumer products .

Chemical Properties and Safety Considerations

This compound is characterized by its colorless liquid form and pungent odor. It is essential to handle this compound with care due to its corrosive nature towards metals and potential health hazards upon exposure . Safety protocols must be strictly followed when working with PPTC to mitigate risks associated with its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylphosphonothioic Dichloride (CH₃Cl₂PS)

  • Molecular Weight : 148.98 g/mol (CAS 676-98-2) .
  • Key Differences : The methyl group instead of phenyl reduces steric bulk, increasing reactivity in nucleophilic substitutions. It is a chemical weapon precursor, highlighting its higher toxicity compared to phenyl derivatives .
  • Applications : Primarily used in organic synthesis and as a precursor for nerve agents.

Phenylphosphonic Dichloride (C₆H₅Cl₂OP)

  • Molecular Weight : 194.98 g/mol (CAS 824-72-6) .
  • Key Differences : Replacement of sulfur with oxygen reduces electrophilicity, making it less reactive toward nucleophiles.
  • Applications : Used to synthesize flame retardants and coordination complexes.

Diethylphosphoramidic Dichloride (C₄H₁₀Cl₂NOP)

  • Molecular Weight : 190.00 g/mol (CAS 1498-54-0) .
  • Key Differences: The presence of an amino group (N,N-diethyl) introduces basicity, enabling applications in peptide coupling and pesticide synthesis.

Triphenylphosphine Dichloride (C₁₈H₁₅Cl₂P)

  • Molecular Weight : 333.19 g/mol.
  • Key Differences : A chlorophosphonium salt with three phenyl groups, used as a chlorinating agent in organic reactions .

Phenylphosphonothioic Dichloride

  • H₂S Donors: Serves as a precursor for pH-controllable H₂S donors (e.g., JK-1, AP-39) used in treating cardiovascular diseases .
  • Pesticides: Intermediate for organothiophosphate insecticides .

Methylphosphonothioic Dichloride

  • Chemical Weapons : Key precursor in nerve agent production (e.g., VX gas analogs) .

Phenylphosphonic Dichloride

  • Flame Retardants : Modifies polymers like polyphenylene oxide to enhance fire resistance .

Q & A

Q. What are the established synthetic routes for phenylphosphonothioic dichloride, and what methodological precautions are required?

this compound (CAS 3497-00-5) is typically synthesized via the Friedel-Crafts reaction using benzene, phosphorus trichloride, and sulfur. Critical steps include controlled temperature regulation (to avoid side reactions) and inert atmosphere maintenance to prevent hydrolysis. Post-synthesis purification often involves fractional distillation under reduced pressure. Contamination by moisture must be avoided, as the compound reacts exothermically with water .

Q. How can researchers characterize the purity and structural identity of this compound?

  • FTIR : Confirm P=S stretching vibrations (~600–650 cm⁻¹) and P-Cl bonds (~500 cm⁻¹).
  • NMR : 31^{31}P NMR should show a singlet near δ 50–60 ppm (varies with solvent).
  • Elemental Analysis : Match calculated vs. observed percentages for C, H, Cl, P, and S.
  • Chromatography : Use reverse-phase HPLC with phosphate–perchlorate buffer mobile phases to detect impurities (e.g., residual sulfur or phosphorous intermediates) .

Q. What solubility data are available for this compound in common solvents, and how does temperature affect solubility?

Solubility varies significantly with temperature and solvent polarity. Key data from experimental studies include:

Temperature (°C)Solubility in Dichloromethane (g/L)Solubility in Toluene (g/L)
231.520.87
5014.908.20

Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures due to dipole interactions .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile Cl⁻ and H₂S byproducts.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Neutralization : Spills should be treated with dry sodium bicarbonate before disposal.
  • Storage : Anhydrous conditions (<0.1% H₂O) in amber glass bottles to prevent photodegradation .

Advanced Research Questions

Q. How can reaction parameters be optimized for vapor-liquid polycondensation of this compound with diols to synthesize polyphosphonates?

A central composite rotatable design (CCRD) is recommended to evaluate factors:

  • Reaction Time : 2–6 hours (prolonged times increase cross-linking risk).
  • Temperature : 60–100°C (higher temperatures accelerate kinetics but may degrade reactants).
  • Base Concentration : 0.1–0.5 M NaOH (excess base hydrolyzes dichloride).
  • Molar Ratio (Dichloride:Diol) : 1:1 to 1:1.2 (excess diol improves yield but complicates purification).

Response surface methodology (RSM) can correlate these parameters with yield and inherent viscosity (η) of the polymer .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point)?

Literature reports conflicting melting points (76–77°C vs. 211.05°C). To resolve:

  • DSC Analysis : Perform differential scanning calorimetry at 5°C/min under N₂.
  • Sample Purity : Verify via HPLC and elemental analysis; impurities depress melting points.
  • Crystallization Conditions : Recrystallize from anhydrous hexane or toluene to assess polymorphic variations .

Q. What strategies are effective in stabilizing this compound against thermal degradation during long-term storage?

  • Additives : Incorporate 0.1–0.5% w/w radical inhibitors (e.g., BHT).
  • Packaging : Use nitrogen-purged, UV-resistant containers.
  • Temperature Control : Store at –20°C; degradation rates double per 10°C increase .

Q. How can researchers integrate analytical data (e.g., NMR, HPLC) to resolve contradictions in reaction mechanisms?

  • Mechanistic Probes : Use 31^{31}P NMR to track intermediates (e.g., thiophosphonate esters).
  • Isotopic Labeling : Introduce 34^{34}S to distinguish between hydrolysis and oxidation pathways.
  • Multivariate Analysis : Apply PCA (principal component analysis) to HPLC retention times and peak areas to identify side products .

Q. What role does this compound play in flame-retardant polymer synthesis, and how is performance quantified?

The compound acts as a phosphorus-sulfur synergist in polyesters and epoxies. Key metrics:

  • LOI (Limiting Oxygen Index) : Target >28% for UL94 V-0 rating.
  • TGA : Measure char residue at 600°C (optimal: >20% wt retention).
  • Cone Calorimetry : Assess heat release rate (HRR) and smoke density .

Tables of Critical Data

Table 1. Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (mol/L)Solubility (g/L)
237.21 × 10⁻³1.52
507.06 × 10⁻²14.90

Table 2. Optimized Parameters for Polycondensation with Bisphenol A

ParameterOptimal Range
Reaction Time4 hours
Temperature80°C
NaOH Concentration0.3 M
Molar Ratio1:1.1 (Dichloride:Diol)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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